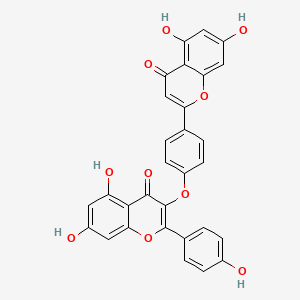![molecular formula C9H16N4 B13420546 1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine CAS No. 381722-51-6](/img/structure/B13420546.png)
1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine is a compound that belongs to the class of nitrogen-containing heterocycles It is characterized by the presence of a pyrazole ring attached to a piperazine moiety via an ethyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-(2-bromoethyl)pyrazole with piperazine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction: The compound can be reduced to form corresponding hydrazines.
Substitution: The ethyl linker can be substituted with various functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyrazole N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or ion channels. The pyrazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its binding affinity and specificity. The piperazine moiety can enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
1-(2-Pyrazolyl)ethylamine: Similar structure but with an amine group instead of piperazine.
1-(2-Pyrazolyl)ethylpyrrolidine: Contains a pyrrolidine ring instead of piperazine.
1-(2-Pyrazolyl)ethylmorpholine: Contains a morpholine ring instead of piperazine.
Uniqueness: 1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine is unique due to the combination of the pyrazole and piperazine moieties, which imparts distinct chemical and biological properties. The presence of the piperazine ring enhances the compound’s solubility and pharmacokinetic profile, making it a valuable scaffold in drug discovery.
Propriétés
Numéro CAS |
381722-51-6 |
|---|---|
Formule moléculaire |
C9H16N4 |
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
1-[2-(1H-pyrazol-4-yl)ethyl]piperazine |
InChI |
InChI=1S/C9H16N4/c1(9-7-11-12-8-9)4-13-5-2-10-3-6-13/h7-8,10H,1-6H2,(H,11,12) |
Clé InChI |
KXFZMTTWNRDDRR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CCC2=CNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13420473.png)
![5-[[1-[2-(4-butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B13420475.png)
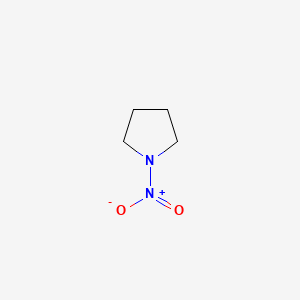
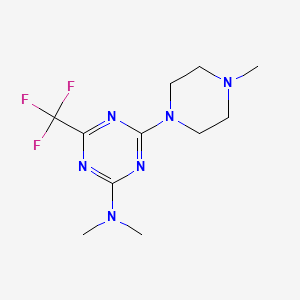
![3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile](/img/structure/B13420493.png)
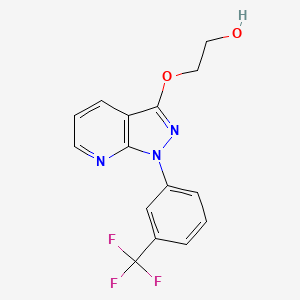
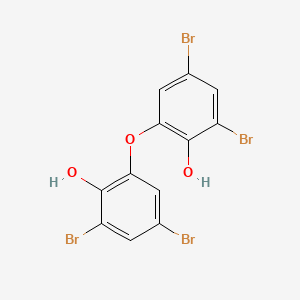
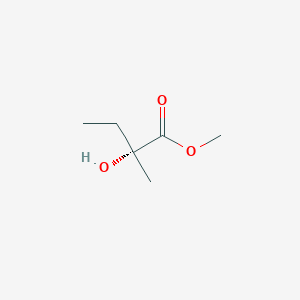
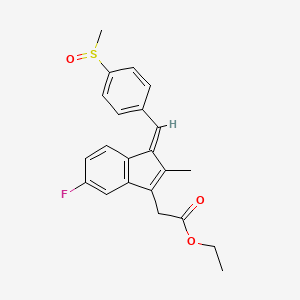
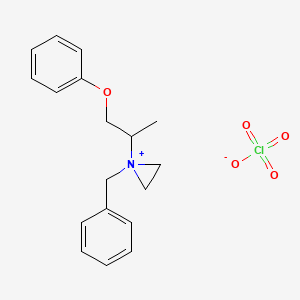
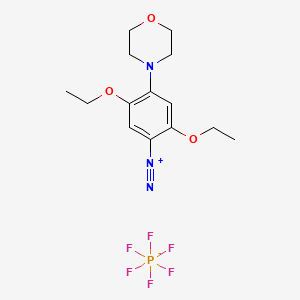

![N-[bis(dimethylamino)-fluorosilyl]-N-methylmethanamine](/img/structure/B13420536.png)
